Cefetrizole
Overview
Description
Cefetrizole is an aminocephalosporanic acid derivative with broad antibacterial activity against penicillin-resistant strains . It was patented by the Spanish pharmaceutical company Ferrer Internacional S. A .
Molecular Structure Analysis
The molecular formula of Cefetrizole is C16H15N5O4S3 . Its molecular weight is 437.516 g/mol . The structure includes a beta-lactam ring, which is common in cephalosporins and is crucial for their antibiotic activity .Physical And Chemical Properties Analysis
Cefetrizole has a molecular weight of 437.5 g/mol . Other physical and chemical properties specific to Cefetrizole are not detailed in the available literature.Scientific Research Applications
Pharmacokinetics and Pharmacodynamics Studies
- LC-ESI-QTOF-MS Method Development for Cefepime Quantification: A method using LC-ESI-QTOF-MS for quantifying cefepime in plasma and peritoneal microdialysate of rats was developed and validated. This technique was successfully applied in a pilot pharmacokinetic study, marking its first application in estimating the free concentration of cefepime in rat peritoneal microdialysate (Dos Anjos et al., 2022).
Antibiotic Efficacy and Resistance Studies
- Cefepime and Piperacillin-Tazobactam in ESBL-Producing Enterobacteriaceae: A study explored the in vitro activities of various β-lactam agents, including cefepime, against strains of ESBL-producing Enterobacteriaceae. Results suggest a varying efficacy of cefepime and highlight the importance of understanding antibiotic resistance patterns (Thomson & Moland, 2001).
Antibiotic Combination Studies
- Cefepime with Novel β-Lactamase Inhibitors: Research on cefepime combined with β-lactamase inhibitors (BLIs) reveals potential activity against MBL-producing Enterobacterales and Pseudomonas aeruginosa, offering a promising direction for treating multidrug-resistant Gram-negative infections (Isler et al., 2020).
Clinical Framework Studies
- Cefepime in ESBL-Producing Enterobacteriaceae Infections: An analysis of the clinical outcomes and pharmacokinetics/pharmacodynamics of cefepime in infections caused by ESBL-producing Enterobacteriaceae, indicating cefepime as a reasonable option for definitive therapy under specific conditions (Nguyen, Shier, & Graber, 2014).
Photocatalysis and Antibiotic Degradation
- Metronidazole and Cephalexin Degradation via Photocatalysis: A study on the degradation of cefepime-related antibiotics metronidazole and cephalexin using a specific catalyst under visible-light irradiation, offering insights into the environmental impact and degradation pathways of these antibiotics (Aram et al., 2020).
Dosing in Specific Patient Populations
- Cefepime Dosing in Morbidly Obese Patients: Research investigating the pharmacokinetics of cefepime in morbidly obese patients, providing crucial information for appropriate dosing in this specific population (Rich et al., 2012)
properties
IUPAC Name |
(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYUAURRDNBKR-BXUZGUMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024331 | |
Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefetrizole | |
CAS RN |
65307-12-2 | |
Record name | Cefetrizole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFETRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.